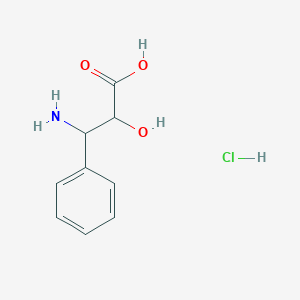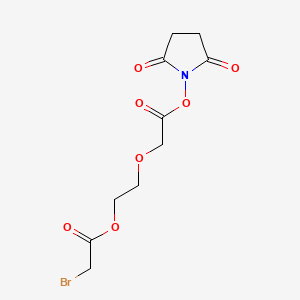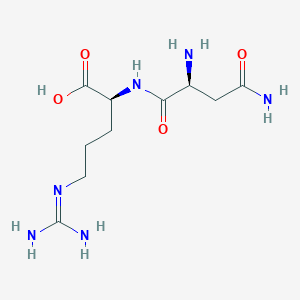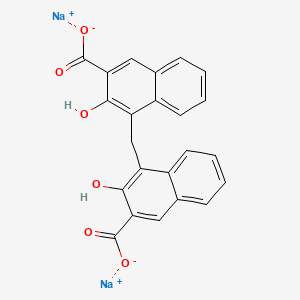![molecular formula C22H19N5OS B11932461 3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B11932461.png)
3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
QCA276 is a novel and potent inhibitor of bromodomain and extra-terminal (BET) proteins. It is primarily used in the development of proteolysis-targeting chimeras (PROTACs) to degrade BET proteins. BET proteins are epigenetic readers that play a crucial role in regulating gene expression. QCA276 has shown significant potential in cancer therapy due to its ability to inhibit BET proteins with high potency.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of QCA276 involves multiple steps, including the formation of the core structure and the introduction of functional groups. The key steps include:
- Formation of the thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine core.
- Introduction of the benzyl and methyl groups.
- Addition of the ethynyl group to the pyrazolyl moiety.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(I) iodide for the cycloaddition reactions.
Industrial Production Methods
Industrial production of QCA276 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
QCA276 undergoes various chemical reactions, including:
Oxidation: QCA276 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on QCA276.
Substitution: Substitution reactions can introduce new functional groups to the QCA276 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of QCA276 with modified functional groups, which can be used for further research and development.
Applications De Recherche Scientifique
QCA276 has a wide range of scientific research applications, including:
Chemistry: QCA276 is used as a building block for the synthesis of PROTACs, which are used to degrade specific proteins.
Biology: QCA276 is used to study the role of BET proteins in gene regulation and epigenetics.
Medicine: QCA276 has shown potential in cancer therapy by inhibiting BET proteins, which are involved in the progression of various cancers.
Industry: QCA276 is used in the development of new therapeutic agents and drug delivery systems.
Mécanisme D'action
QCA276 exerts its effects by binding to the bromodomains of BET proteins, thereby inhibiting their interaction with acetylated lysine residues on histone tails. This inhibition disrupts the regulation of gene expression, leading to the degradation of BET proteins. The molecular targets of QCA276 include BRD2, BRD3, and BRD4 proteins. The pathway involved in its mechanism of action includes the recruitment of E3 ubiquitin ligase, which tags the BET proteins for proteasome-mediated degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
QCA570: Another potent BET inhibitor used in PROTACs.
JQ-1: A well-known BET inhibitor with similar applications.
I-BET762: A BET inhibitor that has advanced into clinical development.
Uniqueness of QCA276
QCA276 is unique due to its high potency and specificity in inhibiting BET proteins. It has an IC50 value of 10 nanomolar and a Ki value of 2.3 nanomolar, making it one of the most effective BET inhibitors available. Its ability to form PROTACs and degrade BET proteins sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C22H19N5OS |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
5-benzyl-13-methyl-4-[2-(1-methylpyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C22H19N5OS/c1-15-24-25-21-14-28-13-19-18(10-16-6-4-3-5-7-16)20(29-22(19)27(15)21)9-8-17-11-23-26(2)12-17/h3-7,11-12H,10,13-14H2,1-2H3 |
Clé InChI |
RPBWYZZANXCAJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CN(N=C4)C)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B11932416.png)



![[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate](/img/structure/B11932434.png)
![nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11932442.png)

![13-benzyl-N-(3-ethoxypropyl)-16-thia-2,3,4,5,7,13-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15)-pentaen-8-amine](/img/structure/B11932451.png)
![7,9,11,20,22,24-Hexahydroxy-13-(hydroxymethyl)-16-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B11932458.png)
![3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid](/img/structure/B11932464.png)
![[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate](/img/structure/B11932465.png)
